methyl2-amino-2-(cuban-1-yl)acetatehydrochloride

Description

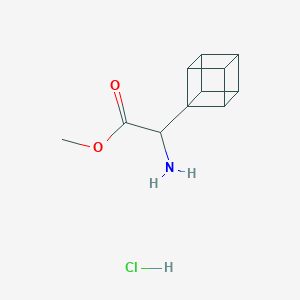

Methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride is a synthetic organic compound featuring a cubane (a cubic hydrocarbon, C₈H₈) moiety substituted at the α-position of an amino acetate ester, with a hydrochloride counterion. The cubane group imparts unique steric and electronic properties due to its highly strained, rigid geometry, which can enhance thermal stability and reactivity in chemical transformations.

Properties

IUPAC Name |

methyl 2-amino-2-cuban-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-10(13)9(12)11-6-3-2-4(6)8(11)5(2)7(3)11;/h2-9H,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZNULVZKOGXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C12C3C4C1C5C4C3C25)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride typically involves the following steps:

Formation of the Cubane Core: The cubane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.

Introduction of Functional Groups: The amino and ester groups are introduced through nucleophilic substitution reactions.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace functional groups with other desired groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Synthesis and Properties

The synthesis of methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride involves several steps, typically starting from cubane derivatives. A notable method includes the reaction of methyl 2-azido-2-(cuban-1-yl)acetate with triphenylphosphine in tetrahydrofuran (THF), followed by hydrolysis to yield the desired amino acid derivative. The product is characterized as a colorless oil with specific NMR spectral data confirming its structure .

Medicinal Chemistry

Methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride has potential applications in drug design and development due to its unique structural features. The cubane framework offers a rigid and compact structure that can influence biological activity. Research indicates that compounds containing cubane moieties exhibit interesting pharmacological properties, including antitumor and antimicrobial activities.

Table 1: Pharmacological Activities of Cubane Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Methyl 2-amino-2-(cuban-1-yl)acetate | Antitumor | |

| Cubane-based amino acids | Antimicrobial | |

| Cubane derivatives | Enzyme inhibitors |

Biochemical Applications

In biochemical research, methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride serves as an organic buffer and is utilized in various assays. Its stability under physiological conditions makes it suitable for studying enzyme kinetics and protein interactions.

Case Study: Enzyme Kinetics

A recent study demonstrated the use of methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride as a buffer in enzyme assays, revealing its effectiveness in maintaining pH stability during reactions involving proteases .

Case Study 1: Protein Modifications

Research conducted on histidine modifications using methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride highlighted its role in site-specific post-translational modifications. The study employed chemoselective reactions to modify histidine residues in proteins, showcasing the compound's utility in bioconjugation techniques .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of cubane-containing amino acids, including methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride. Results indicated significant activity against various bacterial strains, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique cubane structure. The pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound’s closest analogs include amino acid esters with substituted aromatic or heteroaromatic groups. Key differences arise from the cubane substituent versus other bulky or planar groups.

Table 1: Molecular Properties of Selected Analogous Compounds

Notes:

- The cubane-based compound is distinct due to its three-dimensional geometry, which contrasts with planar aromatic (e.g., indole in ) or flexible cyclohexyl groups (e.g., ).

- Its estimated molecular weight (~227.7 g/mol) is lower than many amide-based analogs in (e.g., 343.82 g/mol), reflecting a compact structure .

Biological Activity

Methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride, a compound derived from the cubane structure, has garnered interest in medicinal chemistry for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride is characterized by a unique cubane framework that contributes to its biological activity. The cubane structure is known for its rigidity and ability to enhance lipophilicity, which can improve the pharmacokinetic profiles of drug candidates. The presence of an amino group and an acetate moiety further modifies its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Anticancer Activity : Many derivatives of cubane have shown promise in modulating pathways involved in cancer cell proliferation and apoptosis. The inhibition of heat shock protein 90 (HSP-90), a critical chaperone involved in the stability of many oncoproteins, is one mechanism through which these compounds exert their effects .

- Antiviral Properties : Compounds resembling methyl 2-amino-2-(cuban-1-yl)acetate have been studied for their interactions with viral proteins, potentially inhibiting viral replication. For instance, adamantane derivatives have been shown to target ion channels in viruses like Influenza A .

Biological Activity Data

The following table summarizes key biological activities associated with methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride and related compounds:

| Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of HSP-90 | |

| Antiviral | Interaction with viral ion channels | |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Case Studies

Several case studies highlight the biological implications of methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride:

-

Case Study on Anticancer Activity :

- A study involving the compound demonstrated significant cytotoxic effects on various human cancer cell lines. The mechanism was attributed to the compound's ability to disrupt HSP-90 function, leading to the degradation of oncogenic proteins.

- Findings : The compound showed an IC50 value indicating effective inhibition at low concentrations.

-

Case Study on Antiviral Potential :

- Research focused on the antiviral effects of similar cubane derivatives against Influenza A. The study revealed that these compounds could inhibit viral replication by blocking essential ion channels.

- Findings : The study reported a notable decrease in viral titers in treated cells compared to controls.

Q & A

Q. What are the optimal synthetic methodologies for methyl 2-amino-2-(cuban-1-yl)acetate hydrochloride?

A combination of computational reaction path search methods (e.g., quantum chemical calculations) and experimental validation is recommended. For example, ICReDD's approach integrates computational predictions with iterative experimental feedback to narrow down optimal reaction conditions, such as solvent selection, temperature, and catalyst use . Statistical experimental design (e.g., factorial or response surface methods) can further reduce trial-and-error inefficiencies by identifying critical variables .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming molecular structure. Purity assessment can be achieved via reverse-phase HPLC coupled with UV/Vis detection. For chiral verification, circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC may be required. Sample preparation techniques like solid-phase extraction (SPE) or thin-layer chromatography (TLC) can pre-concentrate the compound for analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Compliance with institutional Chemical Hygiene Plans is mandatory. Pre-experiment safety assessments should address hazards like hydrochloride reactivity and cubane moiety instability. Personal protective equipment (PPE), fume hoods, and emergency shower/eyewash stations are essential. A 100% score on safety exams (e.g., spill management, fire protocols) is required prior to lab work .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms involving the cubane scaffold?

Density functional theory (DFT) simulations can map energy landscapes for cubane ring-opening or functionalization reactions. Tools like Gaussian or ORCA enable transition-state analysis, while machine learning platforms (e.g., ChemOS) optimize hyperparameters for predictive accuracy. Experimental validation via in-situ FTIR or Raman spectroscopy can monitor intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

Multi-modal validation is key. For example, discrepancies between NMR and X-ray crystallography data may arise from dynamic molecular conformations. Molecular dynamics (MD) simulations can model conformational flexibility, while 2D NMR techniques (e.g., NOESY, HSQC) clarify spatial arrangements. Cross-referencing with synthetic intermediates or analogs can isolate structural anomalies .

Q. How can Design of Experiments (DoE) minimize experimental trials in synthesis optimization?

Central composite designs or Plackett-Burman matrices systematically vary factors like stoichiometry, pH, and agitation speed. Response variables (e.g., yield, enantiomeric excess) are analyzed via ANOVA to identify significant parameters. Software like JMP or Minitab automates data interpretation, reducing redundant experiments by up to 70% .

Q. What reactor design considerations improve scalability for cubane-containing compounds?

Continuous-flow reactors enhance heat/mass transfer for exothermic cubane reactions. Membrane separation technologies (e.g., nanofiltration) can isolate unstable intermediates in real-time. Computational fluid dynamics (CFD) models predict mixing efficiency and residence time distributions, enabling scale-up with minimal yield loss .

Q. How does the cubane moiety influence electronic and steric properties in catalytic applications?

The cubane scaffold’s high strain energy and σ-aromaticity alter electron density distribution, which can be quantified via natural bond orbital (NBO) analysis. Comparative studies with non-cubane analogs (e.g., cyclohexane derivatives) using Hammett plots or kinetic isotope effects (KIEs) isolate steric vs. electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.